(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Overview
Description
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : Derivatives of this compound have demonstrated significant antimicrobial properties. For example, Ashok et al. (2017) synthesized new substituted methanones from this compound class and screened them for antibacterial and antifungal activities (Ashok et al., 2017). Similarly, Hafez et al. (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Agents : Several studies have explored the anticancer potential of this compound and its derivatives. Gomha et al. (2016) synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising anti-tumor activities against hepatocellular carcinoma (Gomha, Edrees, & Altalbawy, 2016).
Enzyme Inhibition : A study by Cetin et al. (2021) revealed that derivatives of this compound showed significant enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, which are relevant in various physiological and pathological processes (Cetin, Türkan, Bursal, & Murahari, 2021).
Material Science Applications : The thiophene nucleus, a part of this compound's structure, has been studied for its applications in material science. For instance, Nagaraju et al. (2018) reported the synthesis and crystal structure of a related compound, highlighting its potential in material science applications like chemical sensors and solar cells (Nagaraju et al., 2018).
Computational Chemistry Studies : Mabrouk et al. (2020) developed a computational study on the synthesis of new pyrazolyl α-amino esters derivatives, demonstrating the utility of computational methods in exploring the synthetic pathways and properties of such compounds (Mabrouk et al., 2020).
Properties
IUPAC Name |
(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-12-8(7-13)6-9(11-12)10-4-3-5-14-10/h3-6,13H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMYTUIFCUNXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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